Parathion-methyl D6 (dimethyl D6)

説明

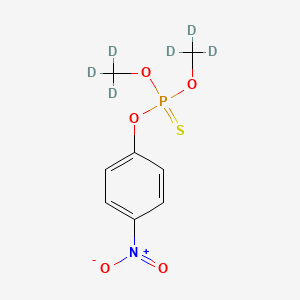

Parathion-methyl-d6 (dimethyl-d6) is an isotope-labeled analog of the organophosphorus insecticide, parathion-methyl . It is used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .

Molecular Structure Analysis

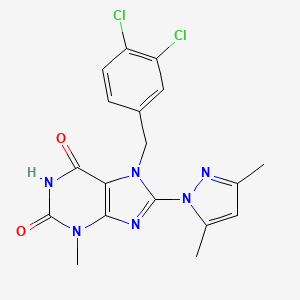

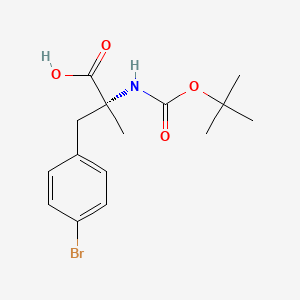

The molecular formula of Parathion-methyl-d6 (dimethyl-d6) is C8H4D6NO5PS . The exact mass is 269.04 g/mol and the molecular weight is 269.24 g/mol . The elemental composition is: Carbon 35.69%, Hydrogen 5.99%, Nitrogen 5.20%, Oxygen 29.71%, Phosphorus 11.50%, and Sulfur 11.91% .Physical And Chemical Properties Analysis

Parathion-methyl-d6 (dimethyl-d6) has a molecular weight of 269.25 g/mol . It has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has four rotatable bonds . The exact mass and monoisotopic mass are 269.03939107 g/mol . The topological polar surface area is 106 Ų . The heavy atom count is 16 .科学的研究の応用

Protein Binding Studies :

- Methyl parathion shows a significant interaction with human and bovine serum albumin, affecting its distribution and elimination in the body. This binding can reduce the pesticide's free concentration available for toxic action (Dílson Silva et al., 2004).

Photodegradation Research :

- Research on the photodegradation of methyl parathion in drinking water has been conducted, showing the effectiveness of N-doped TiO2 under solar radiation in degrading this pesticide, which highlights its potential for environmental cleanup (J. Senthilnathan & L. Philip, 2011).

Nanocomposite Adsorbents :

- The use of NaY/Mn0.5Zn0.5Fe2O4 nanocomposite as an adsorbent for the adsorption and degradation of methyl parathion has been explored. This research is crucial for understanding the removal and safer degradation of this pesticide (S. Yekta & M. Sadeghi, 2018).

Biodegradation Studies :

- The cyanobacterium Anabaena sp. has been shown to transform methyl parathion under aerobic, photosynthetic conditions, suggesting a potential biological route for the degradation of this compound (J. W. Barton et al., 2004).

Detection and Analysis Techniques :

- Advanced techniques such as liquid-liquid extraction and GC-MS have been employed for the determination of dimethyl sulfate, a related compound, in pharmaceutical processes. This showcases the importance of precise analytical methods in monitoring and controlling the levels of such compounds in various applications (Jie Zheng et al., 2009).

Safety and Hazards

Parathion-methyl, the non-isotope labeled analog of Parathion-methyl-d6 (dimethyl D6), is classified as Extremely Hazardous (Ia) by the World Health Organization and Severely Hazardous by the Rotterdam Convention . It is not allowed for sale and import in nearly all countries around the world, while a few allow it under subject to specified conditions only . The safety data sheet for Parathion-methyl-d6 (dimethyl-d6) indicates it as Acute Tox. 2 Inhalation, Acute Tox. 2 Oral, Acute Tox. 3 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Flam. Liq. 3, STOT RE 2 .

作用機序

Target of Action

Parathion-methyl-d6, also known as O,O-Dimethyl-d6 O-(4-nitrophenyl) phosphorothioate, is an organophosphorus insecticide . The primary targets of this compound are the cholinergic neurotransmission systems in the central nervous system, autonomic ganglia, smooth muscles, and other parasympathetic organs involved in homeostasis .

Mode of Action

Parathion-methyl-d6 acts by inhibiting cholinergic neurotransmission . This inhibition occurs when the compound binds to and inhibits the action of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter . This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the postsynaptic nerve terminal .

Biochemical Pathways

The degradation of Parathion-methyl-d6 involves several biochemical pathways. One of the key enzymes involved in this process is organic phosphorus hydrolase (OPH), which hydrolyzes methyl parathion into 4-nitrophenol (PNP) and dimethylphosphate (DMP). This hydrolytic reaction is the first step in the degradation of methyl parathion by soil microorganisms . Additionally, several microorganisms capable of degrading methamidophos or acephate have been isolated, including Hyphomicrobium sp., Penicillium oxalicum, Luteibacter jiangsuensis, Pseudomonas aeruginosa, and Bacillus subtilis .

Pharmacokinetics

The pharmacokinetics of Parathion-methyl-d6 are complex and route dependent . After intravenous administration, the compound exhibits multicompartmental pharmacokinetics. The apparent volume of the central compartment is 1.45 liters/kg, clearance is 1.85 liters/h/kg, and the terminal half-life is 6.6 h with an elimination constant of 0.50 h−1 . The oral bioavailability of the compound is approximately 20%, likely due to a significant first-pass effect .

Result of Action

The inhibition of acetylcholinesterase by Parathion-methyl-d6 leads to an accumulation of acetylcholine, causing overstimulation of the postsynaptic nerve terminal . This overstimulation can result in a number of muscarinic symptoms including salivation, lacrimation, urination, diarrhea, gastrointestinal symptoms, and emesis (nausea and vomiting). These processes are often referred to as SLUDGE . Other muscarinic symptoms include excess production of watery sputum, bronchospasm, abnormally slow heart, and constricted pupils. Poisoning can also involve nicotinic symptoms such as involuntary muscle twitches and muscle weakness .

Action Environment

The degradation of organophosphates like Parathion-methyl-d6 is influenced by environmental factors such as pH, microbial degradation, and photolysis . Specifically, the degradation of these compounds is enhanced at pH levels greater than 7 . Furthermore, the compound’s action, efficacy, and stability can be influenced by the presence of certain microorganisms in the environment .

特性

IUPAC Name |

(4-nitrophenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBIQVVOMOPOHC-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96740-32-8 | |

| Record name | 96740-32-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Benzyl(methyl)amino]-1-(4-phenylmethoxyphenyl)propan-1-one](/img/structure/B566195.png)

![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566202.png)

![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)

![methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B566206.png)